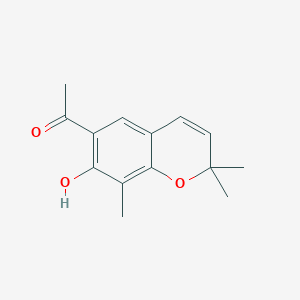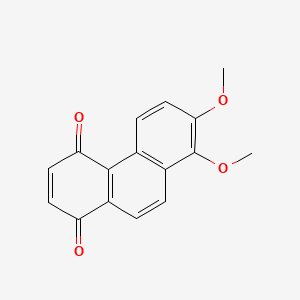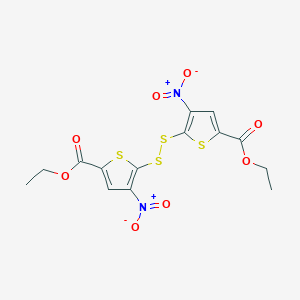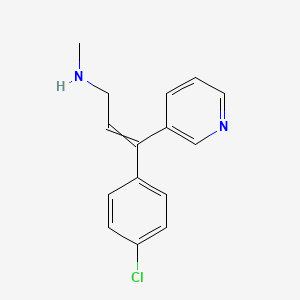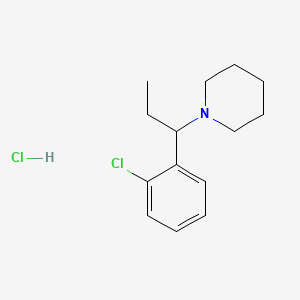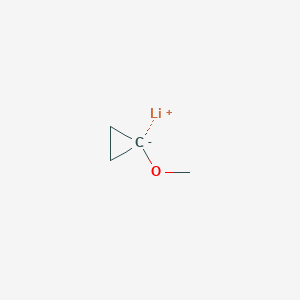
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is an organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst under mild conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification reactions. The process involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as sulfuric acid . This method is widely used due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved include the inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and increased plasma lipoprotein lipase activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar ester functionalities.
Ethyl lactate: A simpler ester used in various industrial applications.
Uniqueness
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
76529-79-8 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
CHHBRBKLDYAWRV-ZETCQYMHSA-N |
SMILES isomérico |
CCOC1=N[C@@H](CC1)C(=O)OCC |
SMILES canónico |
CCOC1=NC(CC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


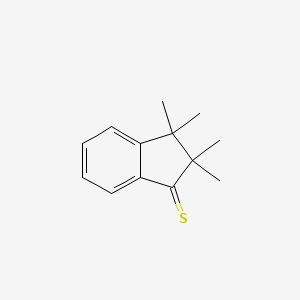
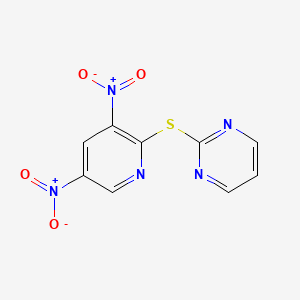
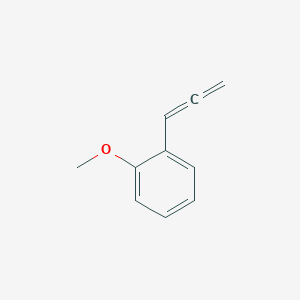
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
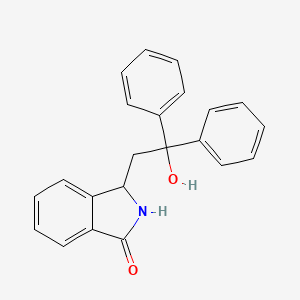
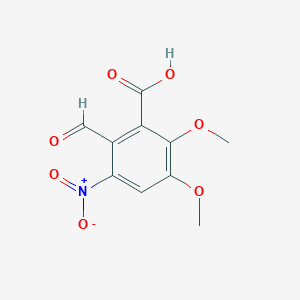
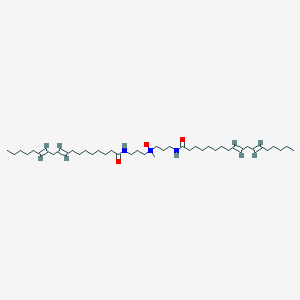
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
